3,5-dimethyl-3-cyclohexenone
Overview
Description
3,5-Dimethyl-3-cyclohexenone is an organic compound with the molecular formula C8H12O. It is a cyclohexenone derivative characterized by the presence of two methyl groups at the 3rd and 5th positions of the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-3-cyclohexenone can be synthesized through several methods. One common approach involves the cyclization of 3,5-dimethyl-1,5-hexadiene in the presence of a suitable catalyst. Another method includes the oxidation of 3,5-dimethylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 3,5-dimethylcyclohexanol. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexenone derivatives.
Scientific Research Applications
3,5-Dimethyl-3-cyclohexenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activities.
Industry: It is used in the production of fragrances and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-3-cyclohexenone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group acts as a Michael acceptor, forming covalent bonds with nucleophiles like thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure.
3,5-Dimethylcyclohexanone: A stereoisomer with different spatial arrangement of methyl groups.
Cyclohexenone: Lacks the methyl groups present in 3,5-dimethyl-3-cyclohexenone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
3,5-dimethylcyclohex-3-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h3,6H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNYQHOMBQQSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603737 | |
Record name | 3,5-Dimethylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63507-69-7 | |
Record name | 3,5-Dimethylcyclohex-3-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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